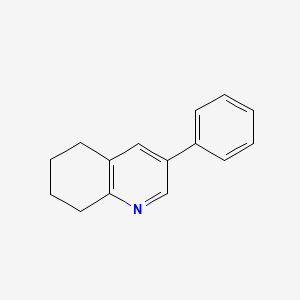

3-Phenyl-5,6,7,8-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline, characterized by a partially saturated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2) to obtain 2,4-substituted tetrahydroquinolines . Another method includes the hydrogenation of quinolines using heterogeneous catalysts .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of quinoline derivatives. This process is scalable and can be optimized for high yields and purity. The use of homogeneous catalysts has also been demonstrated for asymmetric hydrogenation, providing optically active tetrahydroquinolines .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Hydrogenation can further reduce it to decahydroquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the phenyl group and nitrogen atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (bromine, chlorine), N-halosuccinimides, and alkyl halides.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Decahydroquinoline.

Substitution: Halogenated tetrahydroquinolines.

Scientific Research Applications

3-Phenyl-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing various bioactive compounds.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its hepatoprotective effects and potential as an anticancer agent

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets and pathways:

Hepatoprotective Effects: Inhibition of autophagy in liver cells, reducing oxidative stress and inflammation.

Anticancer Activity: Induces apoptosis in cancer cells and inhibits topoisomerase I enzyme, leading to antiproliferative effects.

Comparison with Similar Compounds

Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline.

Oxamniquine, Dynemycin, Viratmycin, Nicainoprol: Bioactive tetrahydroquinolines with medicinal properties.

Uniqueness: Its unique structure allows for diverse chemical modifications, making it a valuable compound for drug development .

Biological Activity

3-Phenyl-5,6,7,8-tetrahydroquinoline is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H13N. The compound is synthesized through various methods involving cyclohexanone and arylidenemalononitrile derivatives. The presence of the phenyl group at the 3-position enhances its chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroquinoline derivatives in cancer therapy. For instance, a study focused on a series of novel tetrahydroquinolinones demonstrated their ability to inhibit colorectal cancer (CRC) growth by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway. Specifically, the compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) exhibited significant antiproliferative activity at micromolar concentrations. It was shown to suppress colony formation and migration of HCT-116 cells while deregulating proteins involved in proliferation and metastasis .

Antifungal Properties

Another aspect of the biological activity of tetrahydroquinolines includes antifungal properties. A series of synthesized compounds based on 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline demonstrated notable antifungal activity. The relationship between functional group variations and biological activity was explored, indicating that specific modifications could enhance efficacy against fungal strains .

Table 1: Summary of Biological Activities of this compound Derivatives

Mechanistic Insights

The mechanism by which these compounds exert their biological effects often involves the modulation of cellular pathways linked to growth and survival. For example, the induction of oxidative stress leads to apoptosis in cancer cells while also affecting angiogenesis—a critical process in tumor progression. The ability to disrupt cellular signaling pathways like PI3K/AKT/mTOR makes these compounds promising candidates for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to access 3-phenyl-5,6,7,8-tetrahydroquinoline derivatives, and how do reaction conditions influence regioselectivity?

- Answer: The synthesis often involves hydrogenation of quinoline precursors or functionalization of the tetrahydroquinoline core. For example, hydrogenation of substituted quinolines under controlled conditions (e.g., H₂/Pd-C) can yield 5,6,7,8-tetrahydroquinoline intermediates, which are further modified via cross-coupling (e.g., Suzuki-Miyaura) to introduce phenyl groups at position 3 . Substituent positioning is sensitive to catalysts and solvents; for instance, sodium-ethanol reduction of quinoline derivatives favors trans-decahydroquinoline formation, while noble metal catalysts preserve aromaticity in specific rings .

Table 1: Synthetic Routes to this compound Derivatives

Table 2: Structural Parameters from X-ray Crystallography

Properties

CAS No. |

101161-83-5 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-phenyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-3,6-7,10-11H,4-5,8-9H2 |

InChI Key |

IQXAQFJIDGKQHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.